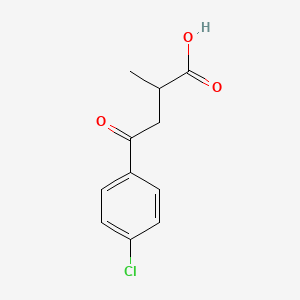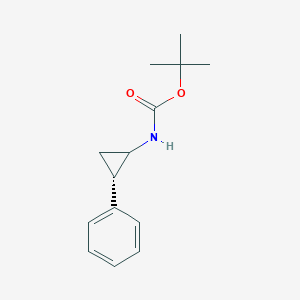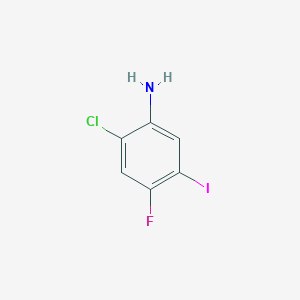
1-(difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of difluoromethyl, iodo, and isopropoxymethyl groups attached to a pyrazole ring
准备方法
The synthesis of 1-(difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or through deoxydifluoromethylation reactions.
Isopropoxymethylation: The isopropoxymethyl group can be introduced via alkylation reactions using isopropoxymethyl halides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry and advanced catalytic systems to enhance efficiency and selectivity .
化学反应分析
1-(Difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, forming new C-N, C-O, or C-S bonds.
Oxidation and Reduction: The compound can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing the formation of complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(Difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors involved in various diseases.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides due to its unique chemical properties.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-(difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The difluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, improving its pharmacokinetic properties .
相似化合物的比较
1-(Difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole can be compared with other difluoromethylated pyrazoles and halogenated pyrazoles:
Difluoromethylated Pyrazoles: These compounds share the difluoromethyl group, which imparts similar metabolic stability and lipophilicity.
Halogenated Pyrazoles: Compounds with different halogens (e.g., chlorine, bromine) may exhibit different reactivity and biological activity due to the varying electronegativity and size of the halogen atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for specific applications in drug discovery, agrochemicals, and materials science.
属性
IUPAC Name |
1-(difluoromethyl)-4-iodo-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2IN2O/c1-5(2)14-4-7-6(11)3-12-13(7)8(9)10/h3,5,8H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPVLKBEPQAYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1C(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-CHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]UREA](/img/structure/B2823164.png)

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B2823168.png)

![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride](/img/structure/B2823171.png)
![1-amino-N-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2823173.png)



![3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2823178.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2823181.png)
![(2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2823184.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dichlorophenyl)amino]acetamide](/img/structure/B2823186.png)
